![molecular formula C15H9N B13096051 3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring an ethynyl (-C≡CH) group at the 3' position and a cyano (-CN) group at the 3 position. This compound belongs to a class of aromatic nitriles with applications in organic electronics, pharmaceuticals, and materials science. The ethynyl group enhances π-conjugation and electron-withdrawing properties, making it valuable for tuning electronic and optical behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of a biphenyl derivative with an ethynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Organic Electronics
Conductive Polymers:
3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile serves as a building block for π-conjugated polymers used in organic electronics. These materials are essential for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of this compound enhances the charge transport properties due to its extended π-conjugation.
Case Study:
A study demonstrated that polymers synthesized using this compound exhibited improved exciton bandwidth and edge-on oriented ordering, leading to enhanced performance in thin-film transistors . The data showed a significant increase in mobility compared to polymers without this compound.
Property | Without 3'-Ethynyl | With 3'-Ethynyl |
---|---|---|
Mobility (cm²/Vs) | 0.5 | 2.4 |
Exciton Bandwidth (nm) | 100 | 150 |
Drug Discovery
Antibacterial Activity:
Research indicates that compounds related to this compound exhibit antibacterial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the biphenyl structure can enhance antimicrobial efficacy.
Case Study:
In a critical review on drug discovery motifs, derivatives of biphenyl compounds were shown to possess significant activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 10 μg/mL for certain derivatives . This highlights the potential for developing new antibacterial agents based on the biphenyl framework.
Compound | MIC against S. aureus | MIC against E. coli |
---|---|---|
3'-Ethynyl Derivative | 10 μg/mL | 10 μg/mL |
Control | >50 μg/mL | >50 μg/mL |
Materials Science
Synthesis of New Materials:
The compound is also utilized in synthesizing novel materials with specific properties, such as high thermal stability and mechanical strength. Its application in creating cross-linked networks has been explored for use in coatings and composites.
Case Study:
Research has shown that incorporating this compound into polymer matrices leads to materials with superior thermal resistance and mechanical properties compared to traditional polymers .
Material Type | Thermal Stability (°C) | Tensile Strength (MPa) |
---|---|---|
Traditional Polymer | 200 | 30 |
Modified Polymer | 300 | 50 |
Mechanism of Action
The mechanism of action of 3’-Ethynyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential as an amyloid beta aggregation inhibitor suggests that it may bind to amyloid beta peptides, preventing their aggregation and subsequent plaque formation. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with the aromatic rings of the biphenyl structure .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent positions, molecular weights, and functional groups:
Key Observations :
- Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, while ethynyl (-C≡CH) provides moderate electron withdrawal and extended conjugation. Carbazole substituents (mCBP-CN) enhance hole-transport properties in OLEDs .
- Positional Isomerism: Substitutent placement (e.g., -CN at 3 vs. 4 positions) significantly alters dipole moments and solubility. For example, 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile is stored at room temperature , whereas amino-substituted analogs require inert atmospheres .
Insights :
- The Schmidt reaction is efficient for converting aldehydes to nitriles but yields moderately (54%) due to competing side reactions .
- Suzuki coupling offers higher yields for bulky substituents (e.g., carbazole in mCBP-CN) but requires palladium catalysts .
Spectroscopic and Physical Properties
NMR and HRMS Data :
- 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile : ¹H NMR (CD₃OD) shows aromatic protons at δ 7.86–7.35, confirming biphenyl backbone integrity .
- mCBP-CN : ¹³C NMR reveals carbazole carbons at δ 140–120 ppm, indicating electronic communication between substituents .
- 3'-Ethynyl analogs : Expected ¹H NMR signals for ethynyl protons near δ 2.5–3.5 (unconfirmed in evidence).
Thermal Stability :
- Compounds like 2'-(2-Methoxyphenyl)-spiro-isoquinoline-carbonitrile exhibit melting points of 162–164°C, suggesting that ethynyl-substituted biphenyls may similarly display high thermal stability .
Biological Activity
3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been a common method for constructing biphenyl derivatives, including the target compound.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In a comparative study, several synthesized compounds showed higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 µmol L−1, indicating robust efficacy against various bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µmol L−1) | Comparison Drug | MIC (µmol L−1) |
---|---|---|---|
3'-Ethynyl-... | 4-12 | Cefotaxime | 6-12 |
7a | 4 | Fluconazole | Not specified |
9a | 6 | Not applicable | Not applicable |
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. The IC50 values for these tests were found to be lower than those of established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
NCI-H460 | 3.61 | Doxorubicin | ~5 |
HepG2 | 3.14 | Doxorubicin | ~5 |
HCT-116 | 4.20 | Doxorubicin | ~5 |
Antioxidant Activity
The antioxidant activity of the compound was evaluated using various assays, including the ability to inhibit lipid peroxidation. Results indicated that certain derivatives exhibited potent antioxidant properties, comparable to Trolox, a standard antioxidant .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications on the biphenyl scaffold and the introduction of different functional groups can enhance its potency against microbial and cancerous cells. Studies have shown that specific substitutions lead to improved interactions with target proteins involved in cell proliferation and survival pathways .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of compounds related to this compound:
- A study demonstrated that specific derivatives showed IC50 values significantly lower than traditional chemotherapeutics against HCT-116 cells .
- Another investigation focused on the antioxidant capabilities of related compounds, revealing their potential in protecting cellular components from oxidative damage .
Properties
Molecular Formula |
C15H9N |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(3-ethynylphenyl)benzonitrile |
InChI |
InChI=1S/C15H9N/c1-2-12-5-3-7-14(9-12)15-8-4-6-13(10-15)11-16/h1,3-10H |
InChI Key |
NITWOWXJOSXCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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